
ML210 as a GPX4 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: SID 24785302

CAS No.: 378197-09-2

Cat. No.: B12858318

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of ML210, a potent and selective covalent

inhibitor of Glutathione Peroxidase 4 (GPX4). ML210 acts as a prodrug, undergoing

intracellular conversion to its active forms, which covalently bind to the selenocysteine residue

in the active site of GPX4. This inhibition of GPX4's antioxidant function leads to the

accumulation of lipid peroxides, ultimately inducing a form of iron-dependent regulated cell

death known as ferroptosis. This guide details the mechanism of action of ML210, provides

comprehensive quantitative data on its activity, outlines detailed protocols for key experimental

assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from oxidative damage

by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Its role in preventing the

accumulation of lipid reactive oxygen species (ROS) makes it a key regulator of ferroptosis, a

non-apoptotic form of cell death. The induction of ferroptosis has emerged as a promising
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therapeutic strategy for various diseases, particularly for cancers that are resistant to

conventional therapies.[2]

ML210 is a small molecule that has been identified as a potent inducer of ferroptosis through

the inhibition of GPX4.[2] Unlike other GPX4 inhibitors, ML210 is a prodrug that requires

intracellular activation to exert its inhibitory effect.[2][3] This unique mechanism of action

contributes to its high selectivity and makes it a valuable tool for studying ferroptosis and a

promising candidate for further drug development.

Chemical Properties and Mechanism of Action
ML210 is a nitroisoxazole-containing compound that, upon entering the cell, undergoes a two-

step transformation.[2][4] It is first converted to an intermediate compound, JKE-1674, and

subsequently to the highly reactive nitrile oxide, JKE-1777.[2][4] JKE-1777 is the ultimate

electrophile that covalently binds to the active site selenocysteine of GPX4, leading to its

irreversible inhibition.[3][4] This covalent modification prevents GPX4 from detoxifying lipid

peroxides, leading to their accumulation and the induction of ferroptosis.[3]

Chemical Structures
Compound Chemical Structure

ML210
(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(5-

methyl-4-nitroisoxazol-3-yl)methanone

JKE-1674
N-(4-(bis(4-chlorophenyl)methyl)piperazine-1-

carbonyl)-1-nitroacetaldehyde oxime

JKE-1777
4-(bis(4-chlorophenyl)methyl)-N-

(cyanooxy)piperazine-1-carboxamide

Quantitative Data
The following tables summarize the quantitative data for ML210 and its derivatives in various

cell lines and assays.

Table 1: In Vitro Activity of ML210 and its Analogs
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Compound Assay Cell Line
IC50 / EC50 /
DC50 (µM)

Reference

ML210 Cell Viability HepG2 ~1 [5]

ML210

Cell Viability

(Ferroptosis

Induction)

LOX-IMVI - [3]

DC-2 (ML210-

based degrader)

GPX4

Degradation
HT1080 DC50 = 0.03 [6]

DC-2 (ML210-

based degrader)

Cell Growth

Inhibition
HT1080 IC50 = 0.1 [6]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration),

DC50 (half-maximal degradation concentration).

Signaling Pathway and Mechanism of Action
The inhibition of GPX4 by the active metabolite of ML210, JKE-1777, is the central event that

triggers ferroptosis. The following diagram illustrates the signaling pathway.
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Caption: Signaling pathway of ML210-induced ferroptosis.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ML210

as a GPX4 inhibitor.

Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of ML210.[7][8][9]

Materials:

Cells of interest (e.g., HT1080, HepG2)

96-well plates

Complete cell culture medium

ML210 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of ML210 in complete culture medium.

Remove the overnight culture medium from the cells and add 100 µL of the ML210 dilutions

to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.
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After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4

hours at 37°C.

Observe the formation of purple formazan crystals.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve

to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the

fluorescent probe C11-BODIPY 581/591.[3]

Materials:

Cells of interest

ML210 stock solution

C11-BODIPY 581/591 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

Fluorescence microscope or flow cytometer

Procedure:

Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 6-well

plate for flow cytometry) and allow them to adhere.

Treat the cells with the desired concentration of ML210 for the specified time.

After treatment, wash the cells once with PBS.
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Incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at

37°C.

Wash the cells twice with PBS.

For fluorescence microscopy, image the cells immediately. The oxidized probe will fluoresce

green (Ex/Em ~488/510 nm), while the reduced probe will fluoresce red (Ex/Em ~581/590

nm).

For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow

cytometer, measuring the fluorescence in both the green and red channels. An increase in

the green/red fluorescence ratio indicates lipid peroxidation.

GPX4 Target Engagement Assay (Cellular Thermal Shift
Assay - CETSA)
CETSA is used to confirm the direct binding of ML210's active metabolite to GPX4 in intact

cells.[3][10]

Materials:

Cells of interest

ML210 stock solution

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

PCR tubes

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents

Anti-GPX4 antibody

Procedure:
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Treat cultured cells with ML210 or vehicle (DMSO) for 1 hour at 37°C.

Harvest the cells and resuspend them in lysis buffer.

Aliquot the cell lysate into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler,

followed by cooling for 3 minutes at 4°C.

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

the aggregated proteins.

Carefully collect the supernatant containing the soluble proteins.

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-GPX4

antibody.

A shift in the melting curve of GPX4 to a higher temperature in the presence of ML210

indicates target engagement and stabilization.

Covalent Target Identification (Pulldown Assay with
ML210-yne)
This assay uses a modified ML210 probe with an alkyne handle (ML210-yne) to pull down its

covalent binding partners.[3][11]

Materials:

Cells of interest

ML210-yne probe

Lysis buffer

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

Streptavidin-coated magnetic beads
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SDS-PAGE and Western blotting reagents

Anti-GPX4 antibody

Procedure:

Treat cells with ML210-yne for a specified time.

Lyse the cells and perform a click chemistry reaction by adding biotin-azide and the catalyst

mix to the lysate to attach biotin to the alkyne-tagged proteins.

Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated

proteins.

Wash the beads extensively to remove non-specifically bound proteins.

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluates by SDS-PAGE and Western blotting using an anti-GPX4 antibody to

confirm that GPX4 is a direct covalent target of ML210.

Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures.
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Caption: Workflow for a cell viability (MTT) assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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